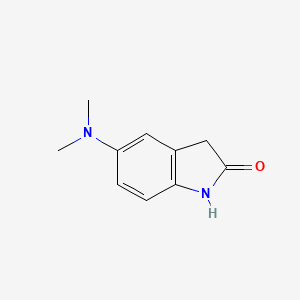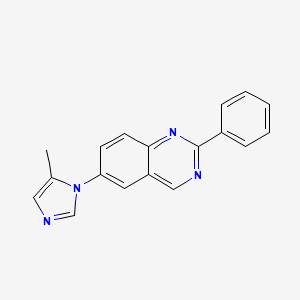
6-(5-Methylimidazol-1-yl)-2-phenylquinazoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(5-Methylimidazol-1-yl)-2-phenylquinazoline is a heterocyclic compound that features both imidazole and quinazoline moieties The imidazole ring is known for its presence in many biologically active molecules, while the quinazoline ring is a common scaffold in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(5-Methylimidazol-1-yl)-2-phenylquinazoline typically involves the formation of the imidazole ring followed by its attachment to the quinazoline scaffold. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-phenylquinazoline with 5-methylimidazole in the presence of a suitable catalyst can yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions
6-(5-Methylimidazol-1-yl)-2-phenylquinazoline can undergo various types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions to form N-oxides.
Reduction: Reduction reactions can target the quinazoline ring, leading to the formation of dihydroquinazoline derivatives.
Substitution: Both the imidazole and quinazoline rings can participate in substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenating agents, alkylating agents, and acylating agents are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can yield imidazole N-oxides, while reduction of the quinazoline ring can produce dihydroquinazoline derivatives.
科学的研究の応用
6-(5-Methylimidazol-1-yl)-2-phenylquinazoline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: The compound is used in the development of new materials with specific properties, such as conductivity and fluorescence.
作用機序
The mechanism of action of 6-(5-Methylimidazol-1-yl)-2-phenylquinazoline involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, while the quinazoline ring can interact with enzymes and receptors. These interactions can modulate various biological pathways, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
6-(5-Methylimidazol-1-yl)methyl-2-naphthoic acid hydrochloride: This compound also features an imidazole ring but differs in its overall structure and properties.
2-Phenylbenzimidazole: Similar in having an imidazole ring, but with a different core structure.
Uniqueness
6-(5-Methylimidazol-1-yl)-2-phenylquinazoline is unique due to the combination of the imidazole and quinazoline rings, which confer distinct chemical and biological properties. This dual-ring system allows for versatile interactions with various molecular targets, making it a valuable compound in research and development.
特性
分子式 |
C18H14N4 |
|---|---|
分子量 |
286.3 g/mol |
IUPAC名 |
6-(5-methylimidazol-1-yl)-2-phenylquinazoline |
InChI |
InChI=1S/C18H14N4/c1-13-10-19-12-22(13)16-7-8-17-15(9-16)11-20-18(21-17)14-5-3-2-4-6-14/h2-12H,1H3 |
InChIキー |
VLGUSAUTDZUDEF-UHFFFAOYSA-N |
正規SMILES |
CC1=CN=CN1C2=CC3=CN=C(N=C3C=C2)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


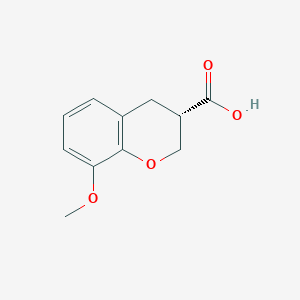
![N-[(3-chlorophenyl)methyl]-5-methyl-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B13889798.png)
![7-Bromo-2-chloro-pyrrolo[2,1-f][1,2,4]triazine-5-carboxylic acid](/img/structure/B13889806.png)
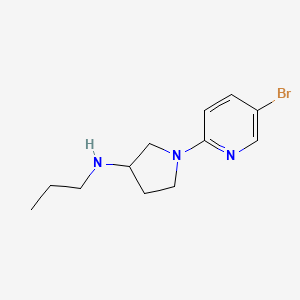
![2-{2-[(Difluoromethyl)sulfanyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13889809.png)

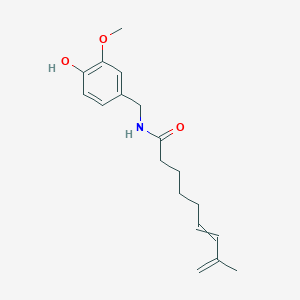
![2-[3-Cyano-5-(4-methoxyphenyl)-4,5-dimethylfuran-2-ylidene]propanedinitrile](/img/structure/B13889820.png)
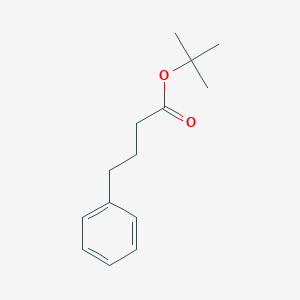
![8-(1H-indol-4-yl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine](/img/structure/B13889845.png)
![Methyl (2E)-3-[4-({[2-(2-methyl-1H-indol-3-YL)ethyl]amino}methyl)phenyl]prop-2-enoate hydrochloride](/img/structure/B13889866.png)
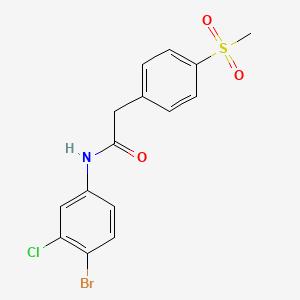
![2-(4-tert-butylphenyl)-N-[1-(2,5-dimethyl-1,3-thiazol-4-yl)ethyl]acetamide](/img/structure/B13889872.png)
